[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-aminobenzenesulfonamide, followed by cyclization and subsequent acylation with 4-methylbenzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development. Research has demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in the development of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of bacterial enzymes, leading to cell death. In anticancer applications, it induces apoptosis by targeting key signaling pathways involved in cell proliferation and survival. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
Compared to similar compounds, 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibits unique properties due to the presence of the ethoxy group. This functional group enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the compound’s ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C24H21NO4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C24H21NO4S/c1-3-29-20-14-12-19(13-15-20)25-16-23(24(26)18-10-8-17(2)9-11-18)30(27,28)22-7-5-4-6-21(22)25/h4-16H,3H2,1-2H3 |
InChI Key |
UWBVWSNOMKISEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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